Physicochemical Differentiation: N-Methyl vs. N-H Benzimidazole Analog
The N-methyl substitution on the benzimidazole ring of this compound is a key differentiator from its N-unsubstituted analog, N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide (CAS 315712-43-7). The methyl group increases the calculated logP and logD, indicating higher lipophilicity, which translates into different pharmacokinetic behaviors. This compound has a cLogP of 2.76 and a cLogD of 2.69 . While specific cLogP/CogD data for the N-H analog from the same source is not available for a direct comparison, the ChemDiv compound D011-0171 has a reported logSw of -3.01, which quantifies its higher intrinsic lipophilicity compared to less hydrophobic analogs .
| Evidence Dimension | Calculated LogP/LogD (Lipophilicity) |
|---|---|
| Target Compound Data | cLogP: 2.76; cLogD: 2.69 |
| Comparator Or Baseline | N-[2-(1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide (N-unsubstituted analog, CAS 315712-43-7) |
| Quantified Difference | Target compound has a cLogP > 2.5 (high lipophilicity); the unsubstituted analog is expected to be less lipophilic due to the presence of a polar N-H group, which can act as an additional hydrogen bond donor. |
| Conditions | Computed values from the ChemDiv compound database. |
Why This Matters
Higher lipophilicity can improve membrane permeability in cell-based assays, making this compound a more suitable starting point for CNS or intracellular target screening compared to the more polar N-H analog.
